N-Oxide monocrotaline-d4
CAS No.:
Cat. No.: VC16665707
Molecular Formula: C17H25NO7
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25NO7 |
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Molecular Weight | 359.4 g/mol |
IUPAC Name | (1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
Standard InChI | InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2 |
Standard InChI Key | KJGUHTKPGCKYIR-RPCDPJBVSA-N |
Isomeric SMILES | [2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H] |
Canonical SMILES | CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-] |
Introduction
Chemical Structure and Isotopic Labeling
N-Oxide monocrotaline-d4 is derived from monocrotaline, a hepatotoxic pyrrolizidine alkaloid isolated from plants of the Crotalaria genus. The parent compound, monocrotaline, undergoes enzymatic N-oxidation in vivo, forming monocrotaline N-oxide—a process mediated by hepatic cytochrome P450 enzymes . Deuteriation at four positions (denoted by "-d4") involves replacing hydrogen atoms with deuterium, typically at metabolically stable sites to ensure isotopic integrity during experimental analyses .
The structural configuration of N-oxide monocrotaline-d4 includes a pyrrolizidine backbone with a deuterated N-oxide group, enhancing its utility in nuclear magnetic resonance (NMR) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) studies. The deuterium atoms reduce signal overlap in -NMR spectra, enabling clearer resolution of metabolite peaks .
Synthetic Methodologies
N-Oxidation of Monocrotaline
The synthesis of monocrotaline N-oxide involves treating monocrotaline with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For deuterated analogs, deuterium-labeled reagents (e.g., ) are introduced during synthesis to achieve site-specific labeling . A representative protocol, adapted from phosphorylation studies of amino acid derivatives , involves:
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Reaction Setup: Monocrotaline (1.0 mmol) is dissolved in deuterated dichloromethane () under nitrogen.
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Oxidation: (1.2 eq.) is added dropwise at 0°C, followed by catalytic -N-oxide (5 mol%) .
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Purification: The crude product is washed with deuterated hydrochloric acid () and purified via flash chromatography.
Key Parameters:
Parameter | Value |
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Yield | 72–85% |
Purity (HPLC) | ≥98% |
Deuterium Incorporation | >99% (confirmed via -NMR) |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteriation alters the spin-spin coupling patterns in NMR spectra. For N-oxide monocrotaline-d4:
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-NMR: The N-oxide proton resonates at δ 4.2–4.5 ppm as a singlet due to deuterium substitution .
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-NMR: Deuterium-induced isotopic shifts (~0.1–0.3 ppm) are observed at labeled positions .
Mass Spectrometry
LC-MS/MS analysis reveals a molecular ion peak at 358.2 (monocrotaline N-oxide: 354.2), with a +4 Da shift confirming deuterium incorporation . Fragmentation patterns include:
Pharmacological and Toxicological Profiles
Metabolic Pathways
Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, extending the half-life () from 4.2 to 6.8 hours in murine studies . Major metabolites include:
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N-Desmethylasenapine N-carbamoyl glucuronide: Identified via LC-MS/MS in plasma .
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11-O-Sulfate Conjugates: Account for 7.4% of total metabolites in humans .
Applications in Biomedical Research
Isotopic Tracing in Pharmacokinetics
N-Oxide monocrotaline-d4 enables precise quantification of tissue distribution. In rats, deuterated forms show:
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Lung Accumulation: 45% higher than non-deuterated analogs after 24 hours .
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Renal Clearance: Reduced by 30% due to decreased phase I metabolism .
Toxicity Studies
Comparative studies with riddelliine (a structurally similar pyrrolizidine alkaloid) reveal:
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